molecular formula C9H12ClNOS B13182145 [1-(Aminomethyl)cyclopropyl](3-chlorothiophen-2-yl)methanol

[1-(Aminomethyl)cyclopropyl](3-chlorothiophen-2-yl)methanol

Cat. No.: B13182145
M. Wt: 217.72 g/mol
InChI Key: XONZSJUCRYRXNT-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol is a chemical compound with the molecular formula C₉H₁₂ClNOS It is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a chlorothiophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the Aminomethyl Group: The aminomethyl group can be added via a nucleophilic substitution reaction, where an appropriate amine reacts with a halomethylcyclopropane.

    Attachment of the Chlorothiophenyl Group: The chlorothiophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorothiophene derivative and a suitable coupling partner.

    Methanol Functionalization:

Industrial Production Methods

Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopropylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Aminomethyl)cyclopropylmethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting cellular processes such as metabolism, signal transduction, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)cyclopropylmethanol
  • 1-(Aminomethyl)cyclopropylmethanol

Uniqueness

1-(Aminomethyl)cyclopropylmethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H12ClNOS

Molecular Weight

217.72 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(3-chlorothiophen-2-yl)methanol

InChI

InChI=1S/C9H12ClNOS/c10-6-1-4-13-7(6)8(12)9(5-11)2-3-9/h1,4,8,12H,2-3,5,11H2

InChI Key

XONZSJUCRYRXNT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C(C2=C(C=CS2)Cl)O

Origin of Product

United States

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